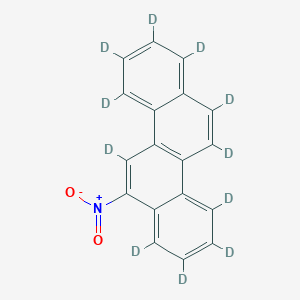
Isocyanuric Acid (S,S,S)-Triglycidyl Ester
説明
Isocyanuric acid is a white crystalline powder that is used in the synthesis of many organic compounds . It’s a triazine derivative and has three carbonyl groups attached to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves esterification reactions . For example, sucrose esters are obtained by esterifying sucrose with edible fatty acids . The degree of esterification can be varied to obtain different properties .Molecular Structure Analysis
Isocyanuric acid has a 1,3,5-triazine skeleton, which means it has a six-membered ring with three carbon atoms and three nitrogen atoms . The exact structure of “Isocyanuric Acid (S,S,S)-Triglycidyl Ester” would depend on the nature of the ester groups attached to it.Chemical Reactions Analysis
Esterification is a common reaction involving carboxylic acids and alcohols . The reaction is often mediated by a catalyst and results in the formation of an ester and water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, sucrose esters, which are structurally similar to “Isocyanuric Acid (S,S,S)-Triglycidyl Ester”, have a wide range of HLB values, indicating their varying degrees of hydrophilicity and lipophilicity .科学的研究の応用
Flame Retardancy and Polyolefines
Isocyanuric Acid (S,S,S)-Triglycidyl Ester, also known as Triglycidyl Isocyanurate (TGIC), demonstrates significant utility as a flame retardant, particularly in polyolefines. A study by Chirico et al. (1993) showed that adducts based on TGIC and phosphoric or boric acid act as effective flame retardants and thermostabilizing agents in polypropylene, with phosphoric acid adducts exhibiting superior behavior (Chirico et al., 1993).
Synthesis Processes
Tang Yang (2004) described a synthesis process for TGIC, emphasizing its high yield and minimal water pollution. This process involves a two-step reaction with epichlorohydrin and cyanuric acid, indicating the chemical's efficient production for industrial applications (Tang Yang, 2004).
Thermal Behavior and Pyrolysis Studies
TGIC's interaction with acids like orthophosphoric or polyphosphoric acid results in polycondensates useful as flame-retardant additives. Audisio et al. (1987) investigated these interactions through thermogravimetry and pyrolysis, providing insight into TGIC's potential in enhancing material safety (Audisio et al., 1987).
Diastereomer Properties
Vargha (2007) explored the binary solid–liquid phase diagram of TGIC's diastereomer racemates, demonstrating their distinct crystalline structures and eutectic properties. This study highlights the substance's diverse structural possibilities, influencing its applications in various industrial contexts (Vargha, 2007).
Microencapsulation for Coatings
Zhao et al. (2014) conducted a study on the microencapsulation of TGIC for use in UV and thermal dual-cured coatings. This research demonstrates TGIC's versatility and potential in developing advanced coating technologies (Zhao et al., 2014).
Collagen Modification
A 2015 study by Jia explored using TGIC for crosslinking porcine acellular dermal matrix, enhancing the material's physicochemical properties. This application signifies TGIC's potential in biomedical material engineering (Jia, 2015).
将来の方向性
特性
IUPAC Name |
2,4,6-tris[[(2S)-oxiran-2-yl]methoxy]-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPURQSRCDKZNX-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=NC(=NC(=N2)OC[C@@H]3CO3)OC[C@@H]4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanuric Acid (S,S,S)-Triglycidyl Ester | |
CAS RN |
240408-81-5 | |
| Record name | Isocyanuric Acid (S,S,S)-Triglycidyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)
![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)








